5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS number
5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS number
An In-depth Technical Guide to 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Executive Summary: This guide provides a comprehensive technical overview of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS No. 1554047-87-8), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 6-azaindole scaffold, it serves as a crucial building block for the synthesis of complex molecules targeting a range of biological pathways. This document details its physicochemical properties, provides an exemplary synthesis protocol, discusses its applications as a key synthetic intermediate, and outlines essential safety and handling procedures. The content is structured to support researchers, chemists, and drug development professionals in leveraging this compound for advanced scientific research.
Introduction to the 6-Azaindole Scaffold
The pyrrolo[2,3-c]pyridine core, commonly known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its structure is isomeric with indole, where the C-6 carbon is replaced by a nitrogen atom. This substitution significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making it a valuable bioisostere for indole in drug design. Derivatives of this scaffold have shown a wide array of biological activities, including uses as kinase inhibitors, antiproliferative agents, and therapeutics for neurodegenerative diseases.[1][2]
5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a functionally rich derivative of this core. The methoxy group at the 5-position and the carboxylic acid at the 3-position provide strategic handles for synthetic modification, enabling its use as a versatile intermediate for constructing diverse chemical libraries aimed at identifying novel therapeutic agents.
Physicochemical and Safety Data
The fundamental properties of the title compound are summarized below. This data is critical for experimental design, ensuring proper handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 1554047-87-8 | [3][4] |
| Molecular Formula | C₉H₈N₂O₃ | [3][5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Physical Form | Solid | [5] |
| Typical Purity | ≥97% | [5] |
| Storage Conditions | 2-8°C, Sealed in dry, well-ventilated area | |
| InChI Key | RKRYEIVZBIPUFN-UHFFFAOYSA-N | [5] |
Safety Profile: This compound is classified with the GHS07 pictogram and a "Warning" signal word.[5] Researchers must adhere to the following safety precautions:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid inhalation of dust or contact with skin and eyes.
Synthesis and Purification
While the exact commercial synthesis is proprietary, a plausible and representative synthetic route can be designed based on established methodologies for constructing the pyrrolopyridine scaffold, such as palladium-catalyzed cross-coupling and cyclization reactions.[6][7]
Exemplary Synthetic Workflow
The following diagram outlines a logical workflow for the synthesis, starting from a functionalized pyridine precursor. The key transformation involves the construction of the pyrrole ring onto the pyridine core.
Caption: A potential synthetic pathway for the target compound.
Representative Experimental Protocol: Amide Coupling
As a carboxylic acid, the compound is primed for amide bond formation, a cornerstone reaction in medicinal chemistry. This protocol details a standard coupling reaction using HATU, a highly efficient coupling reagent.
Objective: To synthesize an amide derivative from 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and a primary amine (e.g., benzylamine).
Materials:
-
5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add benzylamine (1.1 mmol).
-
Add DIPEA (3.0 mmol) to the mixture and stir for 5 minutes. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the acid and facilitate the coupling without competing in the reaction.[8]
-
Add HATU (1.2 mmol) in one portion. The reaction is typically exothermic and should be monitored.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) to remove unreacted acid and HATU byproducts.
-
Wash the organic layer sequentially with water (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired amide.
Applications in Drug Discovery
The utility of this compound stems from its role as a versatile intermediate. The carboxylic acid moiety serves as a primary anchor point for derivatization, while the 6-azaindole core provides the essential pharmacophoric features.
Workflow for Library Synthesis
The compound is an ideal starting point for creating libraries of potential drug candidates through parallel synthesis. The workflow below illustrates this process.
Caption: Workflow for generating a chemical library via amide coupling.
Potential Biological Targets
The pyrrolopyridine scaffold is a component of molecules designed to interact with numerous biological targets. Based on published research on related structures, derivatives of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid could be investigated for activity against:
-
Lysine-Specific Demethylase 1 (LSD1): Pyrrolo[2,3-c]pyridines have been identified as a new class of potent and reversible LSD1 inhibitors, a target in cancer therapy.[1]
-
Protein Kinases: The 7-azaindole core (isomeric to the title compound's core) is a well-established scaffold for kinase inhibitors, such as those targeting Focal Adhesion Kinase (FAK).[9]
-
Tubulin Polymerization: Pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities.[10][11]
The structural features of this compound make it an excellent starting point for exploring these and other therapeutic targets.
Conclusion
5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a high-value chemical entity for modern drug discovery. Its strategic functionalization on the biologically relevant 6-azaindole scaffold provides a robust platform for the synthesis of novel compounds. This guide has provided the core technical data, a representative synthetic application, and an overview of its potential in developing next-generation therapeutics, underscoring its importance for researchers in the field.
References
-
Reagentia. (n.d.). 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1 x 250 mg). Retrieved from [Link]
-
NextSDS. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300589. Retrieved from [Link]
-
J&K Scientific. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. Retrieved from [Link]
-
Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2154. Retrieved from [Link]
-
ChemRxiv. (2023). Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. Retrieved from [Link]
-
Vanlaer, S., et al. (2019). Synthesis of 5-methyl-5H-pyrrolo[2,3-c]quinoline and 4-methyl-4H-pyrrolo[2,3-c]isoquinoline. Arkivoc, 2019(5), 183-195. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 13(2), 268-275. Retrieved from [Link]
-
ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(3), 941-959. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6667. Retrieved from [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(8), 1279. Retrieved from [Link]
Sources
- 1. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | 1554047-87-8 [sigmaaldrich.com]
- 4. 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | 1554047-87-8 [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
